molecular formula C12H18N4 B1482219 (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098026-70-9

(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1482219
CAS No.: 2098026-70-9
M. Wt: 218.3 g/mol
InChI Key: SIFCZMISZSSSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-2-15-6-7-16-12(15)10(8-13)11(14-16)9-4-3-5-9/h6-7,9H,2-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFCZMISZSSSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CCC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

While specific pathways affected by this compound remain elusive, we can speculate based on its structural features. Imidazoles often participate in diverse biochemical processes, including enzyme inhibition, receptor activation, and nucleic acid interactions

    How efficiently the compound is absorbed after administration (e.g., oral, intravenous, or topical). Its distribution within tissues and organs. The enzymatic breakdown of the compound. Elimination from the body (renal, hepatic, or other routes).

Biological Activity

The compound (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a member of the imidazo[1,2-b]pyrazole family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a bicyclic structure that includes:

  • Cyclobutyl group
  • Ethyl group
  • Imidazo[1,2-b]pyrazole core

This arrangement contributes to its distinct chemical properties and biological activities. The synthesis typically involves multi-step organic reactions, including cyclocondensation of 5-amino-1H-pyrazoles with α-haloketones to form the core structure, followed by alkylation and functional group modifications to yield the final product .

Synthesis Route

A common synthetic route can be summarized as follows:

  • Formation of Imidazo[1,2-b]pyrazole Core : Starting from 5-amino-1H-pyrazoles.
  • Cyclobutyl and Ethyl Group Introduction : Through alkylation reactions.
  • Final Modifications : Such as carboxylation or amination to achieve the desired functional groups.

Research indicates that compounds within this class may interact with various biological targets, particularly in the central nervous system. The proposed mechanisms include:

  • Binding to Serotonin Receptors : Influencing neurotransmitter activity.
  • Enzyme Inhibition : Potentially inhibiting enzymes involved in inflammation or cancer progression .

Pharmacological Properties

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Activity TypeObserved EffectsReference
AntimicrobialSignificant antibacterial activity against various strains
Enzyme InhibitionPotential inhibition of key enzymes related to cancer
Neurotransmitter ModulationInteraction with serotonin receptors influencing mood and cognition

Case Studies

Several studies have explored the compound's efficacy in specific applications:

  • Antimicrobial Studies : Demonstrated significant activity against bacterial strains, suggesting its potential as a therapeutic agent for infections.
  • Cancer Research : Investigated for its role as an enzyme inhibitor, showing promise in inhibiting pathways associated with tumor growth .
  • Neuropharmacological Applications : Examined for effects on neurotransmitter systems, indicating potential use in treating mood disorders .

Structure-Activity Relationships (SAR)

The unique structure of this compound allows for diverse modifications that can enhance its biological activity. Studies suggest that substituents at various positions on the imidazo[1,2-b]pyrazole core significantly influence its pharmacological properties.

Key Findings from SAR Studies

Substituent PositionEffect on ActivityReference
7-positionEnhances solubility and reactivity
Cyclobutyl vs EthylCyclobutyl enhances potency compared to ethyl derivatives

Scientific Research Applications

Antimicrobial Properties

Research indicates that (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine exhibits potential antimicrobial activity. Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, certain analogs have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may target specific enzymes involved in cancer cell proliferation. For instance, docking studies indicate that compounds with similar structures effectively inhibit cancer cell growth by interfering with metabolic pathways essential for tumor survival.

Case Study: Anticancer Evaluation
A recent study evaluated the cytotoxic effects of various derivatives on human cancer cell lines including breast (MCF-7) and colon (HCT-116) cancers. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin.

Therapeutic Applications

Given its promising biological activities, this compound is being explored for potential therapeutic applications in:

  • Infectious Diseases : As a candidate for developing new antimicrobial agents.
  • Cancer Treatment : For its ability to selectively inhibit cancer cell growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.